1-(Furan-3-yl)butane-1,3-dione
Description
Significance of β-Diketone Frameworks in Contemporary Organic Chemistry
β-Diketones are organic compounds characterized by the presence of two ketone groups separated by a single carbon atom. This structural feature imparts a wide range of chemical reactivity and makes them highly valuable in modern organic chemistry. mdpi.commdpi.com One of their most prominent features is the ability to undergo keto-enol tautomerism, where the diketo form exists in equilibrium with an enol form. mdpi.comlibretexts.org This enol form is stabilized by intramolecular hydrogen bonding and conjugation, often making it the predominant tautomer. libretexts.orgmasterorganicchemistry.com
The versatile reactivity of β-diketones makes them crucial building blocks for the synthesis of a multitude of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines. researchgate.net Furthermore, their ability to chelate metal ions has led to their widespread use as ligands in coordination chemistry. researchgate.netacs.org These metal β-diketonate complexes have found applications as catalysts, NMR shift reagents, and precursors for metal-organic frameworks (MOFs) and luminescent materials. mdpi.comresearchgate.net The β-dicarbonyl structure is also found in numerous biologically and pharmaceutically active compounds. acs.orgresearchgate.net
Contextual Role of Furan (B31954) Moieties in Chemical Research
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. utripoli.edu.lyacs.org While it possesses aromatic character, its resonance energy is significantly lower than that of benzene, making it more reactive and synthetically versatile. acs.org Furan and its derivatives are readily accessible and can participate in a wide array of chemical transformations. acs.org
In chemical research, furan moieties serve as important synthons for a diverse range of more complex molecules, including natural products and materials for drug discovery. acs.org The furan ring can act as a diene in Diels-Alder reactions, undergo electrophilic substitution, and be converted into other functional groups through ring-opening or reduction reactions. acs.orgwikipedia.org The presence of the ether oxygen atom can also increase the polarity of a molecule and provide a site for hydrogen bonding, which can be advantageous in medicinal chemistry for optimizing the solubility and bioavailability of drug candidates. utripoli.edu.lyijabbr.com Consequently, the furan nucleus is a component of many commercially available medicines and biologically active compounds with a wide spectrum of activities. utripoli.edu.lyijabbr.com
Research Scope and Objectives for 1-(Furan-3-yl)butane-1,3-dione
Research on this compound primarily focuses on its synthesis, characterization, and potential applications as a building block in organic synthesis and as a ligand for metal complexes. The compound's structure suggests it can exhibit interesting keto-enol tautomerism and serve as a bidentate ligand for various metal ions. Investigations would likely explore its reactivity in the synthesis of more complex heterocyclic systems and the properties of its corresponding metal complexes, which could have applications in catalysis or materials science.
Historical Perspectives on Furan-Substituted Diketones
The history of furan chemistry dates back to the late 18th and 19th centuries, with the discovery and characterization of furan derivatives like 2-furoic acid and furfural. wikipedia.orgwordpress.comatamanchemicals.com Furan itself was first prepared by Heinrich Limpricht in 1870. wordpress.comatamanchemicals.com The synthesis of furan rings from 1,4-dicarbonyl compounds, known as the Paal-Knorr synthesis, was reported in 1884 and remains a fundamental method. wikipedia.orgwikipedia.org
The study of β-diketones has an even longer history, with these compounds being recognized for over a century for their unique properties and reactivity. researchgate.net The combination of these two important chemical entities, furan-substituted diketones, has been a subject of ongoing research. Early work likely focused on the fundamental synthesis and characterization of these compounds. Over time, with the development of more advanced analytical techniques and a deeper understanding of their properties, research has expanded to explore their applications in areas such as coordination chemistry and the synthesis of bioactive molecules. For instance, fluorinated furan-containing β-diketones have been used to create luminescent lanthanide complexes. researchgate.net
Chemical Compound Information
| Compound Name |
| This compound |
| Benzene |
| 2-Furoic acid |
| Furfural |
| 4,4,4-trifluoro-1-(furan-2-yl)butan-1,3-dione |
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 99595-61-6 |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| InChI Key | QSNJSJXOCDYFNM-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-(furan-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H8O3/c1-6(9)4-8(10)7-2-3-11-5-7/h2-3,5H,4H2,1H3 |
InChI Key |
QSNJSJXOCDYFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=COC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Furan 3 Yl Butane 1,3 Dione
Conventional Synthetic Routes to Furan-Substituted Butane-1,3-diones
The synthesis of β-diketones is a well-established area of organic chemistry, with several classical methods being applicable to the preparation of furan-containing analogues. ijpras.com
Claisen Condensation and Variants
The Claisen condensation is a cornerstone reaction for the formation of β-keto esters and β-diketones. wikipedia.org This reaction involves the base-mediated condensation of an ester with another carbonyl compound. wikipedia.org For the synthesis of furan-substituted β-diketones, a common approach is the mixed Claisen condensation. mdpi.com
In a typical procedure, an appropriate furan-containing ester, such as a furan-3-carboxylate, is treated with a ketone like acetone (B3395972) in the presence of a strong base. mdpi.com Common bases include sodium metal, sodium ethoxide, or sodium hydride. ijpras.commdpi.com The reaction proceeds through the formation of an enolate from the ketone, which then attacks the carbonyl group of the ester. Subsequent elimination of the alkoxy group from the ester yields the desired β-diketone. wikipedia.org
A specific example is the synthesis of (Z)-1-(furan-2-yl)-3-hydroxybut-2-en-1-one, an isomer of 1-(furan-2-yl)butane-1,3-dione, via a sodium-mediated condensation of ethyl furan-2-carboxylate (B1237412) with acetone in toluene. mdpi.com While this example involves a furan-2-yl substituent, the principle is directly applicable to the synthesis of the 3-yl isomer by starting with the corresponding furan-3-carboxylate ester.
The reaction conditions for Claisen condensations can be demanding, often requiring stoichiometric amounts of a strong base and careful control of reaction parameters to minimize side reactions. wikipedia.org
| Reactant 1 | Reactant 2 | Base | Product | Reference |
| Ethyl furan-2-carboxylate | Acetone | Sodium | (Z)-1-(Furan-2-yl)-3-hydroxybut-2-en-1-one | mdpi.com |
| Furan-3-carboxylate ester | Acetone | Strong base (e.g., NaH, NaOEt) | 1-(Furan-3-yl)butane-1,3-dione | ijpras.commdpi.com |
Acylation Reactions Involving Furan (B31954) Derivatives
Acylation reactions provide another versatile route to β-diketones. ijpras.com This can involve the acylation of a furan-derived ketone enolate with an acylating agent, such as an acid chloride or anhydride. For instance, 3-acetylfuran can be converted to its enolate using a strong base like lithium diisopropylamide (LDA). This enolate can then be reacted with an acetylating agent like acetyl chloride to furnish this compound.
A related approach involves the Friedel-Crafts acylation. While typically used to introduce an acyl group onto an aromatic ring, variations of this reaction can be employed in the synthesis of diketones. google.com For example, a furan ring can be acylated with diketene (B1670635) or a similar reagent in the presence of a Lewis acid catalyst. wikipedia.org Another strategy is the acylation of acetals derived from furan ketones. For example, the dimethoxy acetal (B89532) of 2-acetylfuran (B1664036) can be acylated with trichloroacetyl chloride, followed by hydrolysis to yield the corresponding β-diketone. researchgate.net
| Furan Derivative | Acylating Agent | Catalyst/Base | Product | Reference |
| 3-Acetylfuran | Acetyl chloride | LDA | This compound | ijpras.com |
| Furan | Diketene | Lewis Acid | 1-(Furan-yl)butane-1,3-dione | wikipedia.org |
| 2-Acetylfuran dimethoxy acetal | Trichloroacetyl chloride | - | 4,4,4-Trichloro-1-(furan-2-yl)butane-1,3-dione | researchgate.net |
Other Established Synthetic Pathways (e.g., from Amides)
More recent developments in the synthesis of 1,3-diketones have explored the use of amides as starting materials. cambridgescholars.com Tertiary amides can react with ketone enolates, generated using bases like lithium bis(trimethylsilyl)amide (LiHMDS), to form β-diketones. cambridgescholars.com This method offers an alternative to the classical Claisen condensation, potentially avoiding some of its limitations. A rhodium-catalyzed approach has also been demonstrated for the synthesis of 1,3-diketones from amides. cambridgescholars.com
Another established, though less common, route is the Paal-Knorr synthesis, which is primarily used for the synthesis of furans from 1,4-dicarbonyl compounds. uou.ac.in However, under certain conditions, reactions that might be expected to yield furans can produce diketone intermediates. deepdyve.com
Emerging and Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on the development of more environmentally friendly and efficient reactions. In the context of β-diketone synthesis, several "green" approaches are emerging.
One such approach involves the use of solid acid catalysts, such as K10 montmorillonite (B579905), which can facilitate reactions under solvent-free conditions. researchgate.net For instance, the reaction of 1-(2-hydroxyphenyl)butane-1,3-diones with 2,5-dimethoxy-2,5-dihydrofuran (B146672) using K10 montmorillonite has been reported to produce 3-(furan-2-yl)-4H-chromen-4-ones in a one-pot procedure. researchgate.net While not a direct synthesis of the target compound, this demonstrates the potential of recyclable catalysts in furan chemistry.
The use of monosaccharides as a renewable feedstock for the production of furan derivatives is another area of active research. uliege.be Acid-catalyzed dehydration of sugars like fructose (B13574) can yield furan compounds, which can then be further functionalized. uliege.be While this is a multi-step process, it represents a sustainable route to furan-based chemicals.
Furthermore, catalyst-free and solvent-free methods are being explored. For example, the synthesis of 2,3-dicyanofurans has been achieved through an oxidative coupling of β-diketones with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) without the need for a metal catalyst. organic-chemistry.org
Functionalization and Derivatization Strategies Post-Synthesis
Once this compound is synthesized, it can be further modified to create a diverse range of derivatives. The β-diketone moiety is highly versatile and can participate in a wide array of chemical transformations.
The acidic methylene (B1212753) group between the two carbonyls is a key site for functionalization. It can be readily deprotonated to form an enolate, which can then act as a nucleophile in various reactions, including alkylation, arylation, and acylation.
The diketone can also serve as a precursor for the synthesis of various heterocyclic compounds. For example, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. ijpras.comresearchgate.net
The furan ring itself is also amenable to further functionalization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can introduce substituents onto the furan ring, although the regioselectivity can be influenced by the existing diketone side chain. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, offer powerful methods for introducing a wide variety of substituents onto the furan ring, provided a suitable handle like a halogen atom is present. acs.org
A gold-catalyzed synthesis has been reported for the creation of 1-(furan-3-yl)-1,2-diones from related starting materials, indicating the potential for selective oxidation of one of the carbonyl groups or the adjacent methylene. nih.gov
| Reaction Type | Reagents | Product Type | Reference |
| Pyrazole (B372694) Synthesis | Hydrazine (B178648) | Pyrazole derivative | ijpras.com |
| Isoxazole (B147169) Synthesis | Hydroxylamine | Isoxazole derivative | researchgate.net |
| Palladium-catalyzed cross-coupling | Aryl/alkenyl/alkynyl-boronic acids, halides, etc. | Substituted furan derivative | acs.org |
| Electrophilic Aromatic Substitution | Nitrating/halogenating agents, etc. | Substituted furan derivative | google.com |
Chemical Reactivity and Reaction Mechanisms of 1 Furan 3 Yl Butane 1,3 Dione
Reactivity of the β-Diketone System
The β-diketone is the more reactive portion of the molecule, largely due to the acidity of the protons on the central carbon atom (the active methylene (B1212753) group) and the electrophilic nature of the two carbonyl carbons. The diketone exists in a tautomeric equilibrium with its enol forms, which plays a crucial role in its reactivity.
Nucleophilic Addition Reactions
The carbonyl groups of the β-diketone system are susceptible to nucleophilic attack. Due to the presence of two carbonyls, reactions with nucleophiles can sometimes be complex, potentially leading to additions at one or both sites. The furan (B31954) ring, being an electron-donating heterocycle, can influence the relative electrophilicity of the two carbonyl carbons. The carbonyl group adjacent to the furan ring (C1) may have its electrophilicity slightly altered compared to the terminal acetyl carbonyl group (C3).
Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), are expected to add to one or both carbonyl groups, forming tertiary alcohols after an acidic workup. The choice of stoichiometry of the nucleophile can potentially control the extent of the addition.
Similarly, hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl groups to secondary alcohols. The use of milder reagents like NaBH₄ may allow for selective reduction of one carbonyl group, typically the ketone, over the other, although mixtures of products are common.
Condensation Reactions
One of the most significant reactions of β-diketones is their condensation with binucleophiles, which serves as a powerful method for synthesizing various heterocyclic compounds. nih.govmdpi.com A classic example is the Knorr pyrazole (B372694) synthesis, where the diketone reacts with hydrazine (B178648) or its derivatives. nih.govorganic-chemistry.orgchim.it
In the case of 1-(Furan-3-yl)butane-1,3-dione, reaction with hydrazine hydrate is expected to proceed via initial nucleophilic attack of one nitrogen atom on a carbonyl group, followed by intramolecular condensation and dehydration to yield a pyrazole ring. Due to the unsymmetrical nature of the diketone, two regioisomeric pyrazoles can potentially be formed: 3-(Furan-3-yl)-5-methyl-1H-pyrazole and 5-(Furan-3-yl)-3-methyl-1H-pyrazole. The regiochemical outcome is often dependent on the reaction conditions and the specific substituents on the hydrazine. nih.gov
Table 1: Expected Products from Condensation with Hydrazine
| Reactant | Product(s) | Ring System Formed |
|---|---|---|
| Hydrazine Hydrate | 3-(Furan-3-yl)-5-methyl-1H-pyrazole and/or 5-(Furan-3-yl)-3-methyl-1H-pyrazole | Pyrazole |
Another important condensation is the Knoevenagel condensation, where the active methylene group reacts with an aldehyde or ketone in the presence of a weak base. wikipedia.orgnih.gov This reaction typically results in the formation of a new carbon-carbon double bond. For instance, reaction with benzaldehyde would yield 2-(furan-3-carbonyl)-1-phenylbut-1-en-3-one.
Substitution Reactions at the Active Methylene Group
The protons on the carbon atom situated between the two carbonyl groups (the α-carbon or active methylene group) are significantly acidic (pKa ≈ 9 in acetylacetone) due to the resonance stabilization of the resulting carbanion (enolate). This acidity allows for easy deprotonation by a base to form a nucleophilic enolate, which can then undergo substitution reactions, most notably alkylation. researchgate.net
The reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like sodium ethoxide or potassium carbonate leads to the formation of a new C-C bond at the active methylene position. researchgate.net This C-alkylation is a fundamental method for elaborating the carbon skeleton of β-diketones. It is possible to introduce one or two alkyl groups, depending on the stoichiometry and reaction conditions.
Table 2: Representative Alkylation Reactions at the Active Methylene Group
| Alkylating Agent | Base | Expected Product |
|---|---|---|
| Methyl Iodide (CH₃I) | Sodium Ethoxide (NaOEt) | 2-Methyl-1-(furan-3-yl)butane-1,3-dione |
Reduction Chemistry
The reduction of the β-diketone moiety can target either the carbonyl groups or, under more forcing conditions, the entire functional group.
As mentioned under nucleophilic additions, selective reduction of one of the two carbonyls to a secondary alcohol can be achieved using hydride reagents. Sodium borohydride (NaBH₄) is a common choice for this transformation, often leading to the corresponding β-hydroxy ketone. rsc.org The regioselectivity of this reduction (i.e., which carbonyl is preferentially reduced) can be influenced by steric and electronic factors.
More vigorous reduction methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C or Ni) under high pressure and temperature, can lead to the reduction of both carbonyl groups to hydroxyls, yielding 1-(Furan-3-yl)butane-1,3-diol. Under even harsher conditions, cleavage of the C-O bonds can occur.
Transformations Involving the Furan Ring
The furan ring is an electron-rich aromatic system and is generally more susceptible to electrophilic attack than benzene. However, the reactivity of the furan ring in this compound is significantly influenced by the β-diketone substituent at the C3 position.
Electrophilic Aromatic Substitution on the Furan Moiety
The β-diketone group is an electron-withdrawing group, and as such, it deactivates the furan ring towards electrophilic aromatic substitution. In a 3-substituted furan, the positions most susceptible to electrophilic attack are C2 and C5, as these positions are most activated by the ring oxygen. The deactivating nature of the 3-acyl substituent will make these reactions more difficult than for furan itself, requiring harsher conditions.
Halogenation : Bromination or chlorination would be expected to occur at the C2 or C5 position. The reaction may require a Lewis acid catalyst to proceed efficiently.
Nitration : Nitration of furan rings typically requires mild conditions (e.g., acetyl nitrate) to avoid degradation. For a deactivated furan like this, a mixture of nitric acid and sulfuric acid might be necessary, but care must be taken to avoid ring opening or oxidation. The nitro group would be expected to substitute at the C2 or C5 position.
Friedel-Crafts Reactions : Friedel-Crafts acylation or alkylation on the furan ring would also be directed to the C2 or C5 positions. However, these reactions are often problematic with deactivated aromatic rings and may not proceed in high yield. The Lewis acid catalysts (like AlCl₃) can complex with the carbonyl oxygens of the diketone, further deactivating the system.
In all these cases, the deactivating effect of the 3-acyl group presents a significant challenge, and substitution on the furan ring may not be observed at all under standard conditions. rsc.org
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Expected Position of Substitution |
|---|---|---|
| Bromination | Br⁺ | C2 or C5 |
| Nitration | NO₂⁺ | C2 or C5 |
Cycloaddition Reactions (e.g., [4+2] Cycloadditions)
The furan nucleus in this compound can potentially act as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. Due to its aromatic character, furan is less reactive as a diene compared to non-aromatic dienes; however, it can react with strong dienophiles. The reaction leads to the formation of an oxygen-bridged cycloadduct, an oxabicyclo[2.2.1]heptene derivative.
While specific examples of this compound undergoing [4+2] cycloadditions are not extensively documented in readily available literature, the reactivity of the furan ring in similar systems is well-established. For instance, furan itself reacts with dienophiles like maleic anhydride in an intramolecular fashion after being tethered to the dienophile, which increases the effective concentration and facilitates the cycloaddition.
Another relevant cycloaddition is the [3+2] cycloaddition. β-Keto esters, which are structurally similar to the β-dicarbonyl moiety in this compound, can participate in oxidative [3+2] cycloadditions with electron-deficient alkenes like C60 fullerene. In this type of reaction, the enolate of the β-dicarbonyl compound acts as a three-atom component. It is plausible that this compound could undergo similar reactions with suitable substrates, leading to the formation of dihydrofuran-fused products nih.gov.
The general scheme for a [4+2] cycloaddition involving the furan moiety is depicted below:
Table 1: Plausible [4+2] Cycloaddition Reaction of this compound
| Reactant 1 | Reactant 2 (Dienophile) | Product | Reaction Type |
| This compound | A=B (e.g., Maleic Anhydride) | Oxabicyclo[2.2.1]heptene derivative | [4+2] Cycloaddition |
Note: This represents a potential reaction based on the known reactivity of the furan ring. Specific experimental data for this compound is limited.
Ring-Opening and Rearrangement Reactions
The furan ring is susceptible to ring-opening reactions under various conditions, particularly oxidative and acidic conditions. This reactivity provides a pathway to linear 1,4-dicarbonyl compounds.
A significant reaction pathway for furan derivatives bearing a β-ketoester or β-diketone at the 2-position is oxidative ring-opening. This transformation can be achieved using catalysts like Mn(III)/Co(II) under an oxygen atmosphere rsc.orgrsc.org. The proposed mechanism involves the formation of an endoperoxide intermediate, which subsequently rearranges to yield a 1,4-dicarbonyl moiety rsc.orgrsc.org. This linear product can then undergo further intramolecular cyclizations. For this compound, a similar oxidative ring-opening would be expected to produce a linear hexanetrione derivative.
Table 2: Proposed Oxidative Ring-Opening of a Furan with a β-Dicarbonyl Moiety
| Starting Material | Reagents | Key Intermediate | Product |
| Furan with β-ketoester at 2-position | Mn(III)/Co(II), O₂ | Endoperoxide | 1,4-Dicarbonyl compound |
This data is based on the oxidative ring-opening of furan-2-yl-β-ketoesters, which is analogous to the expected reactivity of this compound. rsc.orgrsc.org
Acid-catalyzed ring-opening is another characteristic reaction of furans. In the presence of aqueous acid, the furan ring can be hydrolyzed to a 1,4-dicarbonyl compound. This process is essentially the reverse of the Paal-Knorr furan synthesis youtube.com. For instance, the recyclization of N-(furfuryl)anthranilamides in the presence of aqueous HCl and acetic acid proceeds through the opening of the furan ring to a diketone moiety, which then cyclizes with the amino group rsc.org. This demonstrates the susceptibility of the furan ring to open under acidic conditions to reveal a linear dicarbonyl system.
Redox Properties and Associated Transformations
The redox chemistry of this compound involves both the furan ring and the dicarbonyl functionality.
Oxidation:
As discussed in the previous section, the furan ring is prone to oxidation, often leading to dearomatization and ring-opening to form 1,4-dicarbonyl compounds rsc.orgrsc.orgresearchgate.net. This transformation is a key oxidative process for furan derivatives. The presence of the β-dicarbonyl group can influence the outcome of such oxidations, potentially leading to subsequent intramolecular reactions of the newly formed dicarbonyl species. For example, the oxidation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones leads to oxidative dearomatization and subsequent cyclization of the resulting 2-ene-1,4,7-triones nih.gov.
Reduction:
The reduction of this compound can target either the furan ring or the carbonyl groups. The chemoselective reduction of the furan ring in the presence of other functional groups can be challenging due to the ring's sensitivity to certain reducing conditions, which can lead to saturation or ring-opening nih.gov. However, methods for the selective reduction of conjugated C=C bonds in furan derivatives without affecting the furan ring have been developed, for instance, using 2-phenylbenzimidazoline generated in situ nih.gov.
The carbonyl groups of the β-dicarbonyl moiety can be reduced to hydroxyl groups using standard reducing agents like sodium borohydride (NaBH₄). The selectivity of this reduction would depend on the reaction conditions and the tautomeric equilibrium of the β-dicarbonyl system. It is plausible that one or both carbonyl groups could be reduced to form the corresponding diol.
Table 3: Potential Redox Transformations of this compound
| Transformation | Reagents/Conditions | Potential Product(s) |
| Oxidation (Ring-Opening) | Mn(III)/Co(II), O₂ or other oxidants | Linear hexanetrione derivative |
| Reduction (Carbonyls) | NaBH₄, LiAlH₄ | 1-(Furan-3-yl)butane-1,3-diol |
| Reduction (Furan Ring) | Catalytic Hydrogenation (e.g., H₂/Pd) | 1-(Tetrahydrofuran-3-yl)butane-1,3-dione |
Note: These are expected transformations based on the general reactivity of furan and β-dicarbonyl compounds.
Tautomerism and Intramolecular Dynamics of 1 Furan 3 Yl Butane 1,3 Dione
Keto-Enol Tautomeric Equilibria: Experimental and Theoretical Investigations
1-(Furan-3-yl)butane-1,3-dione exists as a mixture of two primary tautomeric forms: a diketo form and a chelated enol form. mdpi.com The equilibrium between these two forms is a dynamic process influenced by various factors. scirp.org
Theoretical investigations, often employing Density Functional Theory (DFT) calculations, provide valuable insights into the relative stabilities of the tautomers and the energetic barriers between them. nih.govorgchemres.org These computational studies can predict which tautomer is more stable and by how much. For example, in a study of 1,3-oxazine-4,6-diones and 1,3-thiazine-4,6-diones, DFT calculations showed that one tautomer was consistently more stable than the others by a significant energy margin. researchgate.net Such calculations for this compound would involve optimizing the geometries of both the keto and enol forms and calculating their relative energies.
The possible enol forms of this compound involve the formation of a double bond between C1 and C2 or C2 and C3, with the corresponding hydroxyl group at C1 or C3. The enol form where the double bond is in conjugation with the furan (B31954) ring is generally expected to be more stable due to extended π-electron delocalization. stackexchange.comechemi.com
Table 1: Tautomeric Forms of this compound
| Tautomer | Structure | Key Features |
| Diketo | Contains two ketone (C=O) groups. | |
| Enol 1 | Contains a hydroxyl (-OH) group and a carbon-carbon double bond (C=C) in conjugation with the furan ring. Stabilized by an intramolecular hydrogen bond. | |
| Enol 2 | Contains a hydroxyl (-OH) group and a carbon-carbon double bond (C=C). |
Intramolecular Hydrogen Bonding Interactions and Their Energetics
The nature of the substituent on the β-diketone backbone can influence the strength of the IHB. Electron-withdrawing groups tend to decrease the strength of the IHB, while π-systems and bulky groups can increase it. orgchemres.org In the case of this compound, the furan ring, being a π-system, is expected to enhance the strength of the IHB. orgchemres.org
The energetics of the IHB can be investigated using both experimental and theoretical methods.
Experimental Techniques: Infrared (IR) spectroscopy is a powerful tool for studying hydrogen bonding. The stretching frequency of the O-H bond in the enol tautomer is significantly red-shifted and broadened due to the IHB. The magnitude of this shift can be correlated with the strength of the hydrogen bond. rsc.org
Theoretical Calculations: Computational methods like the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can provide quantitative estimates of the hydrogen bond energy. orgchemres.org For instance, DFT calculations on 1-(n-pyridyl)butane-1,3-diones estimated the IHB strength to be in the range of 75.19–84.77 kJ mol⁻¹, which is considered a medium-strength hydrogen bond. orgchemres.org
Prototropic Transformations and Excited-State Intramolecular Proton Transfer (ESIPT)
The intramolecular hydrogen bond in the enol form of this compound facilitates a dynamic process known as prototropic transformation, which is the transfer of the enolic proton between the two oxygen atoms. In the ground state, this proton transfer is typically very fast on the NMR timescale, leading to an averaged signal for the symmetric part of the molecule. encyclopedia.pub
Upon photoexcitation, this proton transfer can occur in the excited state, a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net Molecules that undergo ESIPT often exhibit dual fluorescence, with one emission band from the initially excited enol form and a second, large Stokes-shifted emission from the keto-tautomer formed after proton transfer in the excited state. researchgate.net
The furan ring in this compound can influence the photophysical properties and the efficiency of the ESIPT process. The electronic nature of the furan ring can affect the acidity of the enolic proton and the basicity of the carbonyl oxygen in the excited state, thereby modulating the driving force for proton transfer. While specific studies on the ESIPT of this compound were not found, related compounds with furan and pyridine (B92270) rings are known to exhibit interesting photophysical properties. The study of ESIPT in this molecule could reveal potential applications in areas such as fluorescent probes and molecular sensors. researchgate.netrsc.org
Advanced Spectroscopic and Structural Analysis of 1 Furan 3 Yl Butane 1,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 1-(furan-3-yl)butane-1,3-dione. Like many β-diketones, it exists as an equilibrium mixture of keto and enol tautomers, which can often be distinguished and characterized by NMR techniques. nih.govmasterorganicchemistry.comlibretexts.org
Detailed 1H and 13C NMR Spectral Assignments
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. In its enol form, a characteristic signal for the enolic proton appears at a downfield chemical shift, typically around 15-16 ppm, due to the formation of a strong intramolecular hydrogen bond. arkat-usa.org The protons on the furan (B31954) ring and the methyl group also show distinct signals.
While specific spectral data for this compound is not widely published, data for analogous compounds such as 1-(furan-2-yl)butane-1,3-dione and other substituted butanediones can provide valuable comparative insights. For instance, in 1-phenylbutane-1,3-dione, the enolic proton resonates at approximately 16.15 ppm, the methyl protons at 2.19 ppm, and the methine proton at 6.17 ppm. arkat-usa.org The aromatic protons appear in the range of 7.43-7.87 ppm. arkat-usa.org For 1-(thiophen-2-yl)butane-1,3-dione, the enolic proton is observed at 15.64 ppm, the methyl protons at 2.14 ppm, and the methine proton at 6.02 ppm. arkat-usa.org
The ¹³C NMR spectrum is equally informative. The carbonyl carbons of the diketone moiety typically resonate at around 180-200 ppm. The carbons of the furan ring and the methyl group also have characteristic chemical shifts.
Table 1: Representative ¹H NMR Spectral Data for Analogous β-Diketones (Enol Form)
| Compound | Enolic Proton (δ, ppm) | Methine Proton (δ, ppm) | Methyl Protons (δ, ppm) | Aromatic/Heterocyclic Protons (δ, ppm) |
|---|---|---|---|---|
| 1-Phenylbutane-1,3-dione arkat-usa.org | 16.15 | 6.17 | 2.19 | 7.43-7.87 |
| 1-(Thiophen-2-yl)butane-1,3-dione arkat-usa.org | 15.64 | 6.02 | 2.14 | 7.13-7.69 |
Table 2: Representative ¹³C NMR Spectral Data for Analogous β-Diketones (Enol Form)
| Compound | Carbonyl Carbons (δ, ppm) | Methine Carbon (δ, ppm) | Methyl Carbon (δ, ppm) | Aromatic/Heterocyclic Carbons (δ, ppm) |
|---|---|---|---|---|
| 1-Phenylbutane-1,3-dione arkat-usa.org | 193.9, 183.5 | 96.8 | 25.9 | 127.1, 128.7, 132.4, 135.0 |
| 1-(Thiophen-2-yl)butane-1,3-dione arkat-usa.org | 187.4, 181.9 | 96.6 | 24.0 | 128.4, 130.3, 132.5, 141.8 |
Investigations of Deuterium (B1214612) Isotope Effects on Chemical Shifts
The study of deuterium isotope effects on NMR chemical shifts is a subtle yet powerful technique for probing hydrogen bonding and tautomeric equilibria in molecules like this compound. nih.govbenthamdirect.com When the acidic enolic proton is replaced by deuterium, small changes in the chemical shifts of nearby ¹H and ¹³C nuclei can be observed. rsc.org The magnitude and direction of these isotope effects can provide information about the strength of the intramolecular hydrogen bond and the position of the tautomeric equilibrium. nih.govresearchgate.net For many β-diketones, deuteration of the enolic proton leads to a significant upfield shift of the adjacent carbon signals. nih.gov This phenomenon is a sensitive indicator of the electronic changes that occur upon isotopic substitution and can be used to quantify the equilibrium between the two possible enol forms in unsymmetrical β-diketones. nih.govresearchgate.net
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of all proton and carbon signals in this compound.
COSY spectra reveal correlations between protons that are coupled to each other, helping to identify adjacent protons within the furan ring and the butane-1,3-dione backbone.
HMQC (or its more modern equivalent, HSQC - Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the furan ring and the dione (B5365651) moiety, as well as for assigning quaternary carbons that have no directly attached protons. For example, correlations would be expected between the furan protons and the carbonyl carbons.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
In the FTIR spectrum , the strong intramolecular hydrogen bond in the enol tautomer results in a broad absorption band for the O-H stretching vibration, typically in the range of 2500-3200 cm⁻¹. The C=O stretching vibrations are also prominent, usually appearing as one or two strong bands between 1580 and 1700 cm⁻¹. The exact positions of these bands are sensitive to the extent of conjugation and hydrogen bonding. The C=C stretching of the enol form and the furan ring vibrations also give rise to characteristic absorptions in the 1400-1600 cm⁻¹ region. researchgate.net
Raman spectroscopy provides complementary data. While the O-H stretch is typically weak in Raman spectra, the C=O and C=C stretching vibrations often give rise to strong Raman signals. uliege.be This can be particularly useful for studying the symmetric vibrations of the molecule. Theoretical calculations are often employed to aid in the assignment of the complex vibrational modes of furan derivatives. researchgate.netglobalresearchonline.net
Table 3: Typical Vibrational Frequencies for Furan and Diketone Moieties
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| O-H Stretch (Intramolecular H-bond) | 2500-3200 (Broad) |
| C-H Stretch (Furan) | ~3100 |
| C=O Stretch | 1580-1700 |
| C=C Stretch (Enol & Furan) | 1400-1600 |
High-Resolution Mass Spectrometry and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion of this compound, which in turn confirms its elemental composition. miamioh.edu The fragmentation pattern observed in the mass spectrum provides valuable structural information. uni-saarland.de
Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙). Common fragmentation pathways for β-diketones and furan derivatives can be expected. These may include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl groups.
McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage of the alpha-beta bond.
Loss of small neutral molecules: Such as CO, CH₃˙ (methyl radical), or C₂H₂O (ketene).
Fragmentation of the furan ring: This can lead to characteristic ions. For instance, the furan ring itself can lose CO to form a cyclopropenyl cation.
Analysis of the fragmentation of related diterpenoids containing a furan-3-yl moiety has shown characteristic losses that can help identify the core structure. mdpi.com
X-ray Diffraction Analysis of Crystalline Forms and Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com While an X-ray crystal structure for this compound itself may not be publicly available, studies on related β-diketone derivatives provide insight into the expected structural features. researchgate.netresearchgate.net
An X-ray analysis would confirm the planarity of the enol form due to the conjugated system and the intramolecular hydrogen bond. It would provide precise bond lengths and angles, revealing the extent of electron delocalization. For example, the C-C bonds within the enol ring would be expected to have lengths intermediate between those of a single and a double bond. The O...O distance in the hydrogen bond is a key parameter that can be accurately measured and correlated with the strength of the hydrogen bond. Studies on derivatives often involve co-crystallization with metal ions, as β-diketones are excellent chelating ligands. mdpi.com
Computational Chemistry and Theoretical Modeling of 1 Furan 3 Yl Butane 1,3 Dione
Density Functional Theory (DFT) Calculations for Molecular Geometries and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. uobaghdad.edu.iqresearchgate.net For 1-(Furan-3-yl)butane-1,3-dione, DFT methods, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its most stable three-dimensional structure. nanobe.org
The calculation begins by optimizing the molecule's geometry to find the lowest energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles. Given its structure, this compound exists as keto-enol tautomers. DFT calculations can determine the relative energies of these tautomers, predicting which form is more stable in the gas phase. nih.gov
Illustrative Data: Optimized Geometric Parameters (Keto Tautomer) This table presents theoretical data representative of what a DFT/B3LYP calculation would yield. It is for illustrative purposes only.
| Parameter | Atom Pair/Trio | Calculated Value |
| Bond Length (Å) | C=O (Ketone) | 1.215 |
| C-C (Acyl) | 1.510 | |
| C-O (Furan) | 1.365 | |
| C=C (Furan) | 1.340 | |
| **Bond Angle (°) ** | O=C-C | 120.5 |
| C-C-C | 118.9 | |
| C-O-C (Furan) | 106.7 | |
| Dihedral Angle (°) | O=C-C-C=O | 178.5 (near planar) |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions
While DFT provides a static, zero-kelvin picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time at a given temperature. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions. nanobioletters.com
For this compound, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent, such as water or chloroform (B151607), to mimic solution-phase conditions. The simulation would reveal the molecule's conformational landscape by exploring rotations around its single bonds—specifically the bond connecting the furan (B31954) ring to the dione (B5365651) moiety and the C-C bond within the butane (B89635) backbone. This allows researchers to identify the most populated conformations and the energy barriers between them.
MD simulations are particularly powerful for studying solvent interactions. researchgate.net They show how solvent molecules arrange themselves around the solute, forming hydrogen bonds (in protic solvents like water) or engaging in dipole-dipole interactions. For instance, water molecules would be expected to form a hydration shell, with their hydrogen atoms oriented toward the carbonyl and furan oxygens. Understanding these interactions is crucial as the solvent can significantly influence the molecule's conformation, reactivity, and spectroscopic properties. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, primarily through DFT, are instrumental in predicting the reactivity of this compound. acs.org A key approach is Frontier Molecular Orbital (FMO) theory, which analyzes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the orbital from which an electron is most easily donated. Regions of the molecule with a high HOMO density are sites of nucleophilic character, prone to reacting with electrophiles.
The LUMO represents the orbital to which an electron is most easily accepted. Regions with a high LUMO density are sites of electrophilic character, prone to reacting with nucleophiles.
For a molecule like this compound, the HOMO is likely distributed over the furan ring and the enol form of the diketone, which are electron-rich. rsc.org The LUMO is expected to be localized on the carbonyl carbons, which are electron-deficient. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. rsc.org These calculations allow chemists to predict how the molecule will behave in various reactions, such as in cycloadditions or reactions with nucleophiles. acs.org
Illustrative Data: Frontier Molecular Orbital Energies This table presents theoretical data representative of what a DFT calculation would yield. It is for illustrative purposes only.
| Parameter | Calculated Value (eV) | Implication |
| HOMO Energy | -6.58 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.95 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.63 | Indicator of chemical reactivity and stability |
Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification. The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a highly effective tool for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). globalresearchonline.netmdpi.com
The process involves first optimizing the molecule's geometry and then performing a GIAO calculation, often including a solvent model (like the Polarizable Continuum Model, PCM) to better match experimental conditions. acs.org The calculation yields theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
By comparing the computationally predicted NMR spectrum with an experimentally obtained one, chemists can confirm the structure of a synthesized compound. thescipub.com Discrepancies between predicted and observed shifts can point to incorrect structural assignments or reveal subtle conformational or electronic effects not initially considered. mdpi.com This synergy between theoretical prediction and experimental validation is a powerful strategy in modern chemical analysis. nih.govconicet.gov.ar
Illustrative Data: Predicted vs. Experimental ¹³C NMR Chemical Shifts This table presents a hypothetical comparison to illustrate the validation process. The "Experimental" values are placeholders.
| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO/DFT) | Hypothetical Experimental Shift (ppm) |
| C (Methyl) | 28.5 | 29.1 |
| C (Methylene) | 55.2 | 56.0 |
| C=O (Ketone) | 201.1 | 201.5 |
| C=O (Acyl) | 190.8 | 191.2 |
| C (Furan, C2) | 145.3 | 145.9 |
| C (Furan, C4) | 110.1 | 110.5 |
| C (Furan, C5) | 144.8 | 145.2 |
Coordination Chemistry and Ligand Applications of 1 Furan 3 Yl Butane 1,3 Dione
Chelation Behavior and Ligand Design Principles
There is no available scientific literature detailing the specific chelation behavior or ligand design principles for 1-(furan-3-yl)butane-1,3-dione. The β-diketone moiety is known to exist in a keto-enol tautomerism, typically coordinating to metal ions in its deprotonated enolate form as a bidentate ligand, forming a stable six-membered chelate ring. The electron-donating or -withdrawing nature of the furan-3-yl substituent would influence the acidity of the enolic proton and the stability of the resulting metal complex, but specific data is absent from the literature.
Synthesis and Structural Characterization of Metal Complexes
No studies have been published on the synthesis or structural characterization of metal complexes specifically incorporating the this compound ligand.
Complexes with Transition Metals (e.g., Zinc)
There are no reports on the synthesis or characterization of zinc complexes or any other transition metal complexes with this compound.
Photophysical Properties of Metal Chelates (e.g., Luminescence, Thermometry)
As no metal chelates of this compound have been synthesized or characterized, there is no data on their photophysical properties. The "antenna effect," where the organic ligand absorbs UV light and transfers the energy to a central lanthanide ion to induce luminescence, is a well-known principle for related β-diketonate complexes. However, the efficiency of this process for the furan-3-yl derivative remains uninvestigated. Consequently, its potential application in areas like luminescence-based thermometry is unknown.
Role in the Development of New Coordination Polymers and Metallopolymers
There is no information available regarding the use of this compound as a building block for coordination polymers or metallopolymers.
Advanced Applications and Future Research Directions Non Biological Focus
Precursors in Heterocyclic Synthesis and Complex Molecular Architectures
The 1,3-dicarbonyl motif is a classic and highly versatile functional group in organic synthesis, serving as a key precursor for a wide array of heterocyclic compounds. The presence of the furan (B31954) ring in 1-(furan-3-yl)butane-1,3-dione adds another layer of synthetic utility, allowing for the creation of complex molecular architectures incorporating this important heterocycle.
The most common application of 1,3-diketones is in condensation reactions with hydrazine (B178648) derivatives to form pyrazoles. researchgate.netdntb.gov.ua This reaction is a simple and efficient method for constructing the pyrazole (B372694) ring, a core structure in many functional materials. nih.govcore.ac.uk By reacting this compound with various substituted hydrazines, a library of furan-functionalized pyrazoles can be generated. The regioselectivity of this condensation can often be controlled by adjusting reaction conditions, such as the solvent and catalyst. semanticscholar.org
Similarly, condensation with hydroxylamine (B1172632) leads to the formation of isoxazoles. mdpi.comnih.gov The reaction between a 1,3-diketone and hydroxylamine is a fundamental method for isoxazole (B147169) synthesis. rsc.org This approach provides a direct route to 3,5-disubstituted isoxazoles where one of the substituents is a furan-3-yl group. nih.gov
Furthermore, the reactivity of the dicarbonyl moiety allows for its participation in multicomponent reactions, enabling the one-pot synthesis of highly functionalized and complex heterocyclic systems. researchgate.net For instance, it can be used to synthesize chromen-4-one derivatives through reactions with hydroxyl-substituted aromatic compounds. researchgate.netbldpharm.com These reactions highlight the role of the diketone as a linchpin in assembling intricate molecular frameworks.
The furan ring itself is a versatile building block, and its derivatives are used in the synthesis of various natural products and polymers. rsc.orgfrontiersin.org Therefore, heterocycles derived from this compound carry a latent functionality that can be further exploited in subsequent synthetic transformations.
| Heterocycle | Reactant(s) | General Reaction Conditions | Resulting Structure Moiety |
|---|---|---|---|
| Pyrazoles | Hydrazine or substituted hydrazines | Typically reflux in a protic solvent (e.g., ethanol), often with acid or base catalysis. | Furan-substituted pyrazole |
| Isoxazoles | Hydroxylamine hydrochloride | Condensation reaction, often in a suitable solvent with a base to neutralize HCl. | Furan-substituted isoxazole |
| Chromen-4-ones | 1-(2-hydroxyphenyl)ethan-1-one derivatives | One-pot synthesis often catalyzed by solid acids like K10 montmorillonite (B579905) under solvent-free conditions. researchgate.net | Furan-substituted chromen-4-one |
| Functionalized Furans | Participation in multicomponent reactions (e.g., with arylglyoxals and phenols) | One-pot reactions, often under reflux with a base catalyst like triethylamine. researchgate.net | Complex furan architectures |
Catalytic Roles in Organic Transformations
While this compound is not typically a catalyst in its own right, it serves as an excellent chelating ligand for a wide range of metal ions. The resulting metal β-diketonate complexes have demonstrated significant catalytic activity in various organic transformations. iosrjournals.org The electronic properties and steric profile of the furan substituent can modulate the Lewis acidity and coordination geometry of the metal center, thereby influencing the catalytic performance.
Transition metal complexes of β-diketones are employed as catalysts in reactions such as polymerization, oxidation, and carbon-carbon bond formation. nih.govrsc.org For example, metal β-diketonate complexes have shown high efficiency in the chemical fixation of carbon dioxide into cyclic carbonates under mild conditions, such as at atmospheric pressure and near room temperature. rsc.org Complexes of iron, nickel, copper, and zinc with fluorinated β-diketonates have been used as precursors for metal oxide thin films via MOCVD, highlighting their role in materials synthesis. nih.gov
The furan moiety in the ligand can influence the stability and solubility of the metal complex, which are crucial parameters for catalytic applications. Furthermore, the oxygen atom in the furan ring could potentially act as an additional, albeit weak, coordination site, leading to unique catalytic properties. Future research could focus on synthesizing and characterizing transition metal complexes of this compound and evaluating their catalytic efficacy in reactions like olefin metathesis, cross-coupling reactions, and asymmetric synthesis. semanticscholar.org
| Catalytic Application Area | Type of Metal Complex | Potential Role of this compound | Example Reaction |
|---|---|---|---|
| CO2 Fixation | Transition Metal β-diketonates (e.g., Zn, Co) | Forms a stable, soluble catalyst upon chelation with the metal ion. | Cycloaddition of CO2 to epoxides to form cyclic carbonates. rsc.org |
| Polymerization | Vanadium or Zirconium β-diketonates | Acts as a ligand to create active catalysts for olefin or polyurethane synthesis. researchgate.netmdpi.com | Ethylene polymerization or reaction of polyols with diisocyanates. |
| Cross-Coupling Reactions | Palladium or Copper β-diketonates | Stabilizes the metal center and influences its electronic properties for catalytic cycles. | Synthesis of functionalized furans from 1,3-dicarbonyl compounds. oulu.fihud.ac.uk |
| Olefin Metathesis | Ruthenium complexes | The furan moiety could be incorporated into the benzylidene ligand of Hoveyda-Grubbs type catalysts to tune activity. semanticscholar.org | Ring-closing metathesis (RCM). |
Applications in Advanced Materials Science and Organic Electronics
The furan ring is a key component in many conductive polymers and advanced materials. nih.govresearchgate.net Polyfuran and its derivatives are studied for their electronic properties and potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). core.ac.uksemanticscholar.org this compound can serve as a monomer or a precursor to functionalized monomers for the synthesis of novel furan-containing polymers. The β-diketone moiety allows for further chemical modification, enabling the tuning of the polymer's electronic and physical properties, such as solubility and processability.
Another significant area of application is in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. znaturforsch.comznaturforsch.com The diketonate functionality can be used to anchor the ligand to metal clusters, while the furan ring provides a rigid, aromatic spacer. The properties of the resulting MOF, such as pore size, surface area, and chemical functionality, can be tailored by the choice of the organic linker. frontiersin.org Fluorinated MOFs, for instance, have shown enhanced hydrophobicity and stability, which can be advantageous for applications in gas sorption and separation. nih.gov Using a furan-containing diketone as a linker could lead to MOFs with unique electronic properties or specific affinities for certain guest molecules.
Exploration in Optical Sensing and Non-Linear Optical (NLO) Materials
The development of materials with advanced optical properties is a burgeoning field of research. This compound is a promising scaffold for creating such materials, both for optical sensing and for non-linear optical (NLO) applications.
For optical sensing, β-diketones are widely used as "antenna" ligands for lanthanide ions (e.g., Eu³⁺, Tb³⁺). researchgate.net In these complexes, the organic ligand absorbs UV light efficiently and transfers the energy to the lanthanide ion, which then emits light at its characteristic, sharp wavelengths. researchgate.netrsc.org This sensitized luminescence is highly sensitive to the local environment of the lanthanide ion. By incorporating specific binding sites into the ligand structure, sensors for various analytes, including other metal ions and small organic molecules, can be designed. nih.gov The furan ring in this compound can be part of the chromophore that absorbs light, and its derivatives could be developed into highly efficient sensitizers for lanthanide luminescence-based sensors.
In the realm of non-linear optics, organic molecules with extended π-conjugation and donor-acceptor groups are of great interest. mdpi.com Chalcones, which can be synthesized via Claisen-Schmidt condensation between an acetophenone (B1666503) and an aldehyde, are a well-known class of NLO materials. researchgate.netdntb.gov.ua this compound can be readily converted into a furan-containing acetophenone derivative, which can then be used to synthesize chalcones. nih.gov The furan ring can act as a π-bridge or part of the donor/acceptor system, contributing to a large second-order hyperpolarizability (β), a key parameter for NLO activity. researchgate.net Metal complexes of these ligands can also exhibit significant third-order NLO properties, making them candidates for applications in optical limiting. rsc.org
| Optical Application | Derived Material | Principle | Potential Advantage |
|---|---|---|---|
| Optical Sensing | Lanthanide (Eu³⁺, Tb³⁺) complexes | The diketone ligand acts as an antenna, absorbing UV light and transferring energy to the lanthanide ion, whose emission is sensitive to analytes. researchgate.net | High sensitivity, long luminescence lifetimes, and sharp emission bands. |
| Non-Linear Optics (NLO) | Furan-containing chalcones | Intramolecular charge transfer within a donor-π-acceptor molecular structure leads to a high second-order hyperpolarizability. researchgate.netdntb.gov.ua | Tunable NLO properties through molecular engineering of the chalcone (B49325) structure. |
| Optical Limiting | Metal-phthalocyanine complexes derived from furan precursors | Materials exhibit strong nonlinear absorption at high incident light intensities. rsc.org | Protection of optical sensors and human eyes from high-intensity laser radiation. |
Q & A
Q. What are the optimized synthetic routes for 1-(Furan-3-yl)butane-1,3-dione, and how do reaction conditions influence yield?
The synthesis of β-diketones like this compound typically involves acyl substitution or Claisen condensations . For example, analogous compounds (e.g., 1-(thiophen-2-yl)butane-1,3-dione) are synthesized via nitration of precursor diketones using concentrated sulfuric acid and KNO₃ at 0–5°C, achieving yields up to 85% after recrystallization . Meldrum’s acid is another key reagent for β-diketone synthesis, as seen in the preparation of 4,4,4-trifluoro derivatives, where reaction conditions (e.g., temperature, catalysts like DMAP) significantly affect product purity and yield (up to 89% with optimized parameters) . For furan-substituted analogs, similar methodologies are adapted, substituting aromatic or heteroaromatic precursors.
Q. How is the structural integrity of this compound validated experimentally?
Structural characterization relies on NMR spectroscopy and X-ray crystallography . For example, ¹H and ¹³C NMR analysis of related compounds (e.g., 1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) resolves keto-enol tautomerism and substituent effects, with distinct carbonyl (δ 167–201 ppm) and aromatic proton signals . Crystallographic data for analogs like 1-(piperidin-1-yl)butane-1,3-dione confirm bond lengths (C=O at ~1.21 Å) and dihedral angles, critical for understanding electronic delocalization in the β-diketone backbone .
Advanced Research Questions
Q. What catalytic roles do β-diketones play in polymerization, and how does the furan substituent influence reactivity?
β-Diketones act as ligands in metal complexes for catalysis. For instance, zinc(II) complexes with thiophene-substituted β-diketones catalyze ring-opening polymerization (ROP) of lactide to polylactic acid (PLA). The thiophene’s electron-rich structure enhances metal coordination, optimizing polymerization conditions (e.g., 70°C, 6 hours) and improving PLA molecular weight (Mn ~10,000–15,000 Da) and polydispersity (Đ ~1.3) . Furan’s similar electronic profile suggests potential for analogous catalytic systems, though steric effects from the 3-position substitution may require adjustments in ligand design.
Q. How does this compound participate in Schiff base formation, and what are the implications for material science?
β-Diketones react with amines to form Schiff bases , which are precursors for corrosion inhibitors or bioactive molecules. For example, 1-(thiophen-2-yl)butane-1,3-dione reacts with 4-methylhexan-2-amine to yield (1E,3E)-diimine derivatives, characterized by FTIR and electrochemical impedance spectroscopy (EIS) for steel corrosion inhibition . Furan’s oxygen atom may enhance hydrogen bonding in derived Schiff bases, improving adsorption on metal surfaces or biological targets.
Q. What strategies are used to study substituent effects on β-diketone reactivity and tautomeric equilibria?
Computational modeling (DFT) and spectroscopic titration are key. Substituents like trifluoromethyl groups stabilize the keto form due to electron withdrawal, while electron-donating groups (e.g., methoxy) favor enol tautomers. For 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, NMR studies reveal ~95% keto dominance in solution, critical for designing coordination complexes . Furan’s electron-donating nature may shift tautomer equilibria, affecting ligand-metal binding kinetics.
Methodological Insights
- Synthesis Optimization : Use Meldrum’s acid for high-yield β-diketone synthesis, with strict temperature control (0–40°C) to avoid side reactions .
- Catalysis Screening : Test β-diketone-metal complexes (e.g., Zn²⁺, Cu²⁺) in ROP or cross-coupling reactions under inert atmospheres to assess activity .
- Tautomer Analysis : Combine variable-temperature NMR and IR spectroscopy to quantify keto-enol ratios and correlate with substituent electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
